

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-oxocyclohexanecarboxylate
Cat. No.:	B080407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **methyl 3-oxocyclohexanecarboxylate**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

Methyl 3-oxocyclohexanecarboxylate is a cyclic β -keto ester, a class of compounds widely utilized as intermediates in organic synthesis. Its physical and chemical properties are summarized in the tables below.

General and Computed Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O ₃	[1] [2]
Molecular Weight	156.18 g/mol	[1]
IUPAC Name	methyl 3-oxocyclohexanecarboxylate	
CAS Number	13148-83-9	
XLogP3	0.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	156.078644241 Da	[1]
Topological Polar Surface Area	43.4 Å ²	[1]
Complexity	174	[1]

Physical Properties

Property	Value	Source
Physical Form	Liquid	[3]
Boiling Point	121-123 °C at 16 Torr	[3]
Density	1.111 ± 0.06 g/cm ³ (Predicted)	[3]
Melting Point	Not available	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **methyl 3-oxocyclohexanecarboxylate** is not readily available in the public domain. The following represents predicted data and typical spectral features for a compound of this structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the methine proton alpha to the ester, and the methylene protons of the cyclohexane ring. The protons alpha to the ketone and ester carbonyls will be the most deshielded of the ring protons.

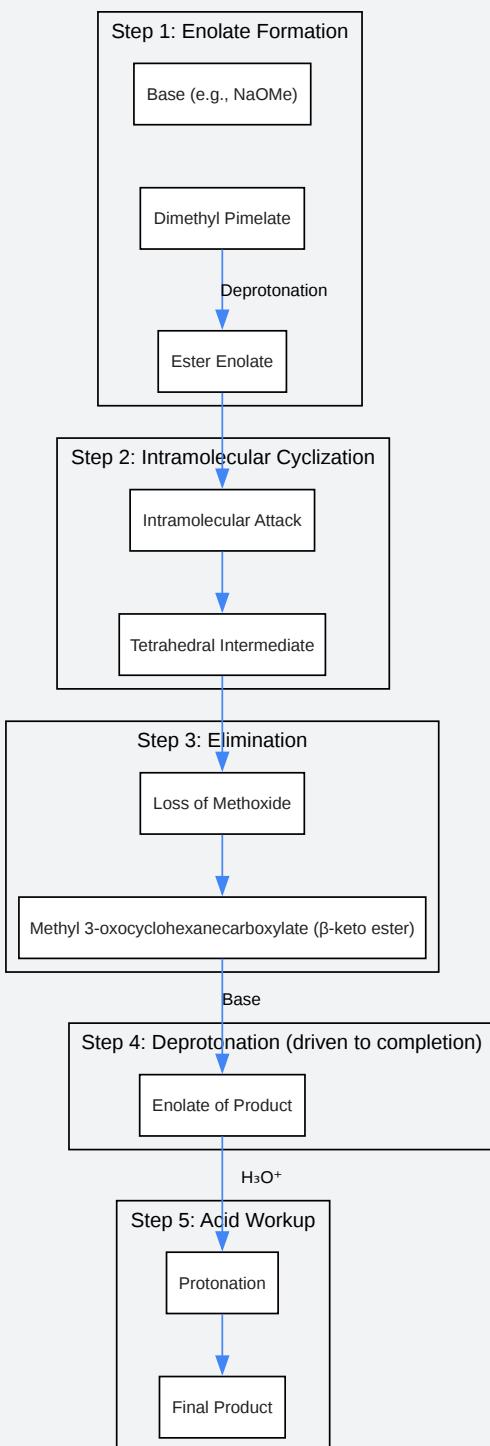
¹³C NMR Spectroscopy (Predicted)

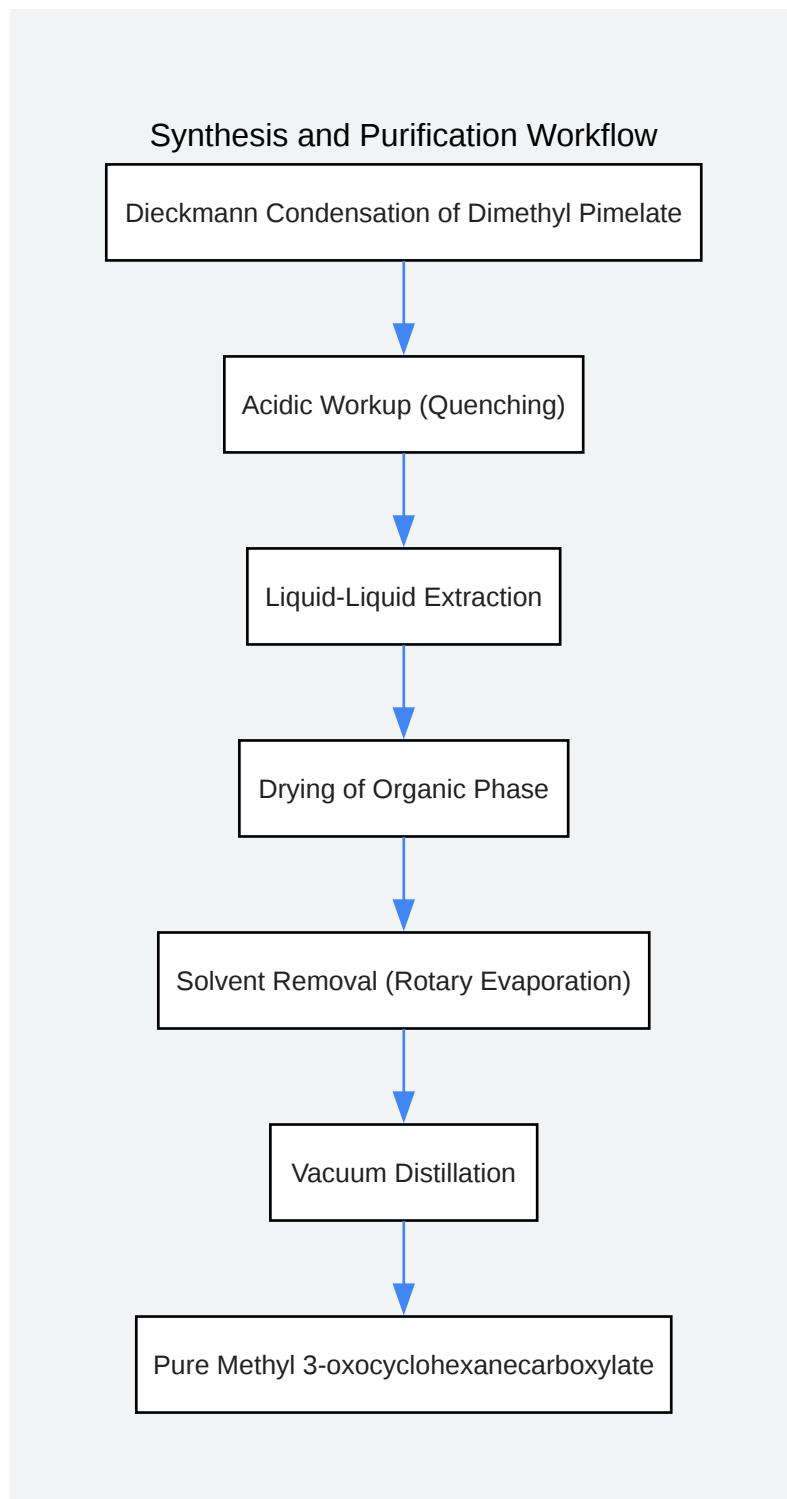
The carbon NMR spectrum will feature distinct signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, the methine carbon, and the four methylene carbons of the cyclohexane ring. The carbonyl carbons will appear at the most downfield chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is characterized by two strong carbonyl stretching frequencies. The ketone carbonyl stretch is expected around 1715 cm^{-1} , and the ester carbonyl stretch is anticipated at approximately 1740 cm^{-1} .

Mass Spectrometry (MS)


The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 156$. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) and the carbomethoxy group ($-\text{COOCH}_3$).


Synthesis and Reactivity

Synthesis via Dieckmann Condensation

The primary method for synthesizing cyclic β -keto esters such as **methyl 3-oxocyclohexanecarboxylate** is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.^{[4][5][6][7]} For the synthesis of a six-membered ring, the appropriate starting material is a 1,7-diester, such as dimethyl pimelate.

Dieckmann Condensation Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9
[chemicalbook.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyl 3-Oxocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080407#methyl-3-oxocyclohexanecarboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com